((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine
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Overview
Description
((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a sulfonyl group attached to a phenylalanine backbone, with additional chlorine and fluorine substituents on the phenyl ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine typically involves multiple steps, starting with the preparation of the sulfonyl chloride intermediate. The general synthetic route includes:
Preparation of 3-Chloro-4-fluorophenylsulfonyl chloride: This is achieved by reacting 3-chloro-4-fluoroaniline with chlorosulfonic acid under controlled conditions to form the sulfonyl chloride intermediate.
Coupling with Phenylalanine: The sulfonyl chloride intermediate is then reacted with phenylalanine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group to sulfoxides or sulfides, respectively.
Scientific Research Applications
((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to dopaquinone, a precursor in melanin synthesis . This inhibition is facilitated by the presence of the 3-chloro-4-fluorophenyl moiety, which enhances binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzenesulfonyl chloride
- 3-Chloro-4-fluorophenyl isothiocyanate
- 4-Fluorophenylacrylonitrile
Uniqueness
((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the sulfonyl group, makes it a versatile compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c16-12-9-11(6-7-13(12)17)23(21,22)18-14(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,14,18H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWNKXRKNANWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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